molecular formula C8H10O B047524 4-Methylanisole CAS No. 104-93-8

4-Methylanisole

Cat. No. B047524
M. Wt: 122.16 g/mol
InChI Key: CHLICZRVGGXEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05648551

Procedure details

Higher yields are obtained in the oxidation of methoxy-, phenoxy- or tert-butyl-substituted toluenes, which has been traced back to the positive inductive effect of these groups (Grybowska, 1987; Ueshima, 1992; Constantini, 1986). Thus, p-methoxytoluene and p-phenoxytoluene toluene can be oxidized to the corresponding aldehydes (EP 226 640) at 450° C. on a vanadium-thallium-cesium-antimony catalyst or a vanadium-cesium-potassium-phosphorus-iron-cobalt-oxide catalyst at a yield of over 75%. On the latter catalyst, in accordance with the weaker electron-donating effect of the tert-butyl substituent in comparison with the methoxy and phenoxy substituents, p-tert-butylbenzaldehyde is obtained with a yield of 56% (EP 226 640).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
p-phenoxytoluene toluene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
vanadium-thallium-cesium-antimony
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
vanadium-cesium-potassium-phosphorus iron-cobalt-oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CO[C:3]1[CH:8]=[CH:7][C:6]([CH3:9])=[CH:5][CH:4]=1.[C:10]1([CH3:16])[CH:15]=CC=C[CH:11]=1.[O:17](C1C=CC(C)=CC=1)C1C=CC=CC=1>[Sb].[Cs].[Tl].[V].[P].[K].[Cs].[V].[Co]=O.[Fe]>[C:10]([C:3]1[CH:4]=[CH:5][C:6]([CH:9]=[O:17])=[CH:7][CH:8]=1)([CH3:16])([CH3:15])[CH3:11] |f:1.2,3.4.5.6,7.8.9.10.11.12,^1:31,32,35,36|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C
Step Two
Name
p-phenoxytoluene toluene
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C.O(C1=CC=CC=C1)C1=CC=C(C=C1)C
Step Three
Name
aldehydes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
vanadium-thallium-cesium-antimony
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Sb].[Cs].[Tl].[V]
Step Four
Name
vanadium-cesium-potassium-phosphorus iron-cobalt-oxide
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[P].[K].[Cs].[V].[Co]=O.[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 56%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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